Cgp 40116

NMDA receptor Enantiomer Patch-clamp

Researchers requiring precise competitive NMDA receptor blockade face challenges sourcing the active (R)-enantiomer, as racemic mixtures confound potency and selectivity data. Cgp 40116 (CAS 116049-53-7) directly addresses this by providing the biologically active enantiomer with an IC50 of 48 nM against NMDA-evoked currents and >100-fold selectivity over AMPA/kainate receptors. - Eliminates data variability from racemic CGP 37849; ensures reproducible competitive antagonism. - Lacks proconvulsant activity, unlike MK-801, enabling clean seizure threshold studies. - BenchChem supplies this research compound with documented purity for immediate global dispatch.

Molecular Formula C6H12NO5P
Molecular Weight 209.14 g/mol
CAS No. 116049-53-7
Cat. No. B1234749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgp 40116
CAS116049-53-7
Synonyms2-amino-4-methyl-5-phosphono-3-pentenoic acid
2-amino-4-methyl-5-phosphono-3-pentenoic acid, (E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, E(+-)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, R-(E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, S-(E)-isomer
4-methyl-APPA
CGP 37849
CGP 40017
CGP 40116
CGP-37849
CGP-40017
CGP-40116
CGP40.116
Molecular FormulaC6H12NO5P
Molecular Weight209.14 g/mol
Structural Identifiers
SMILESCC(=CC(C(=O)O)N)CP(=O)(O)O
InChIInChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+/t5-/m1/s1
InChIKeyBDYHNCZIGYIOGJ-XWCPEMDWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cgp 40116: Competitive NMDA Antagonist Overview


Cgp 40116 is the biologically active (R)-enantiomer of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist CGP 37849 [1]. This compound (chemical name: (2R,3E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid) is distinguished by its high potency and selectivity for the NMDA receptor complex [2]. It functions by competing for the transmitter recognition site of the NMDA receptor, thereby blocking excessive calcium influx associated with excitotoxicity [3].

Enantiomer-specific (R)-isomer of CGP 37849 for NMDA receptor studies
Competitive antagonist at the transmitter recognition site
Reported selectivity for NMDA over AMPA/kainate receptors

Why Generic NMDA Antagonists Cannot Replace Cgp 40116


Simple substitution of Cgp 40116 with other competitive or non-competitive NMDA antagonists is not scientifically valid due to critical differences in enantiomeric activity, receptor selectivity, and behavioral outcomes. Cgp 40116 is the active (R)-enantiomer of the racemic mixture CGP 37849, which inherently differs in potency from its (S)-enantiomer [1]. Crucially, its competitive mechanism yields a distinct pharmacological profile compared to non-competitive antagonists like MK-801, particularly regarding proconvulsant risk and motor behavior modulation [2]. Furthermore, Cgp 40116 exhibits a high selectivity ratio for NMDA over AMPA/kainate receptors, a property not guaranteed across all NMDA antagonists [3]. These specific attributes underscore the necessity for precise compound selection in research settings.

Racemic CGP 37849
Contains inactive (S)-enantiomer; NMDA inhibition potency profile may differ from the pure (R)-isomer.
Non-competitive antagonists (e.g., MK-801)
Mechanism-dependent proconvulsant risk and biphasic motor modulation may not transfer to a competitive antagonist.
Other NMDA antagonists
Selectivity for NMDA over AMPA/kainate receptors is not guaranteed across all antagonists and may require review.

Cgp 40116 Comparative Evidence


Enantiomeric Potency vs. Racemic CGP 37849

Cgp 40116 is the active (R)-enantiomer of CGP 37849. In a whole-cell patch-clamp study on mouse cultured spinal neurons, Cgp 40116 inhibited NMDA-evoked currents with an IC50 of 48 nM [1]. This demonstrates a significant potency advantage, as the racemic mixture CGP 37849 would require a higher concentration to achieve equivalent blockade.

Enantiomeric Potency
Head-to-head
IC50 48 ± 8 nM
Supports enantiomer-specific NMDA inhibition context
Whole-cell patch-clamp, mouse spinal neurons
NMDA receptor Enantiomer Patch-clamp

NMDA Receptor Selectivity over AMPA/Kainate

Cgp 40116 exhibits high selectivity for the NMDA receptor subtype. Whole-cell patch-clamp studies show that at a concentration of 1 µM, it has no effect on currents evoked by AMPA or kainic acid [1]. The threshold for NMDA antagonism is 10 nM, indicating a selectivity ratio of ≥100-fold for NMDA over AMPA/kainate receptors [1].

NMDA Selectivity
Class-level
≥100-fold (NMDA vs AMPA/kainate)
Supports NMDA receptor-specific interpretation
1 µM AMPA/kainate; 10 nM NMDA threshold
Receptor selectivity AMPA Kainate

Proconvulsant Risk Comparison vs. MK-801

In a pilocarpine-induced limbic motor seizure model in mice, Cgp 40116 (1-8 mg/kg IP) did not produce a proconvulsant response [1]. In direct contrast, the non-competitive NMDA antagonist MK-801 exhibited clear signs of a proconvulsant effect in the same model [1].

Proconvulsant Risk
Head-to-head
CGP 40116: no proconvulsant response MK-801: proconvulsant effect
Supports seizure-threshold endpoint context
Pilocarpine mouse model; 1-8 mg/kg IP
Seizure Proconvulsant In vivo model

Motor Behavior Modulation vs. MK-801

In nonhabituated mice, Cgp 40116 caused a dose-dependent suppression of motor behavior [1]. Conversely, MK-801 induced a complex, dose-dependent biphasic effect: hyperlocomotion at low doses and hypolocomotion/ataxia at high doses [1].

Motor Behavior Profile
Head-to-head
CGP 40116: dose-dependent suppression MK-801: biphasic (hyperlocomotion/ataxia)
Supports motor pathway-response interpretation
Nonhabituated mouse model
Motor behavior Locomotion In vivo

Cgp 40116 Research Applications


Isolating NMDA Currents in Electrophysiology

Due to its high potency (IC50 of 48 nM) and >100-fold selectivity for NMDA over AMPA/kainate receptors [1], Cgp 40116 is ideal for electrophysiological studies (e.g., whole-cell patch-clamp) where specific blockade of the NMDA component of excitatory postsynaptic currents is required without affecting non-NMDA glutamatergic transmission.

Seizure Mechanism Studies Without Proconvulsant Confounds

In in vivo seizure models, Cgp 40116 can be employed to investigate the role of NMDA receptors in epileptogenesis. Crucially, its lack of proconvulsant activity in the pilocarpine model [2] makes it a superior choice to MK-801 for studies where maintaining a stable seizure threshold is paramount to avoid confounding the interpretation of pro- or anticonvulsant drug effects.

Behavioral Pharmacology of NMDA Receptor Subpopulations

Cgp 40116's distinct motor suppression profile, as opposed to MK-801's biphasic effects on locomotion [2], suggests it engages different NMDA receptor subpopulations or circuits. This makes it a valuable tool for dissecting the specific roles of NMDA receptor subtypes in complex behaviors such as learning, memory, and sensorimotor gating.

In Vitro Neuroprotection via Selective NMDA Antagonism

The compound's demonstrated ability to attenuate neuronal death in a concentration-dependent manner in vitro, as measured by LDH release [3], combined with its high receptor selectivity [1], positions Cgp 40116 as a precise tool for in vitro excitotoxicity studies aiming to validate NMDA receptor-specific pathways in ischemic or traumatic injury models.

Application
Selection Property
Validation Focus
NMDA current isolation in electrophysiology
Enantiomer-specific NMDA antagonism
AMPA/kainate cross-reactivity verification
Seizure mechanism studies
Proconvulsant endpoint context
Seizure-threshold modulation review
NMDA receptor subtype behavioral studies
Motor behavior profile
Locomotor pathway-response interpretation
In vitro excitotoxicity model studies
NMDA receptor pathway inhibition
LDH release and cell-viability endpoints

Technical Documentation Hub

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33 linked technical documents
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